molecular formula C17H19FO5 B4129994 Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate

Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B4129994
M. Wt: 322.33 g/mol
InChI Key: QDHACZXPGNPJNU-UHFFFAOYSA-N
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Description

This compound is a tetrahydrofuran (THF) derivative featuring a 4-fluorophenyl group, a propan-2-yl ketone substituent, and ester functionalities. Its molecular architecture combines steric bulk (5,5-dimethyl groups) with electronic modulation via the electron-withdrawing fluorine atom. The THF core adopts a puckered conformation, as defined by Cremer-Pople coordinates, with the 5,5-dimethyl groups influencing ring planarity and steric interactions . Such structural attributes make it relevant in pharmaceutical and materials research, particularly as a precursor for bioactive molecules.

Properties

IUPAC Name

methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO5/c1-9(14(19)10-5-7-11(18)8-6-10)13-12(15(20)22-4)16(21)23-17(13,2)3/h5-9,12-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHACZXPGNPJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(=O)OC1(C)C)C(=O)OC)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate typically involves multi-step reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of high-quality reference standards and reagents to ensure purity and consistency. Companies like LGC Standards provide such reagents for pharmaceutical testing .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as a receptor antagonist or inhibitor, affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate Tetrahydrofuran 4-Fluorophenyl, propan-2-yl ketone, 5,5-dimethyl ~350 (estimated) High steric bulk, fluorinated aromatic group, ketone functionality
Methyl 4-oxo-5,5-diphenyltetrahydrofuran-3-carboxylate (CAS 105401-19-2) Tetrahydrofuran 5,5-Diphenyl, ester 296.32 Bulky phenyl groups, planar ring distortion due to steric hindrance
Methyl 4-oxotetrahydrothiophene-3-carboxylate Tetrahydrothiophene Sulfur atom in ring, ester ~210 (estimated) Thiophene core enhances electron delocalization; altered reactivity vs. THF
Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate Furan 4-Fluorophenyl, 2,5-dimethyl ~260 (estimated) Aromatic furan ring; planar structure with π-conjugation
Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Benzofuran 4-Fluorophenyl methoxy, ester ~340 (estimated) Fused aromatic system; enhanced π-π stacking potential

Electronic and Steric Effects

  • Fluorine vs. Chlorine/Phenyl Substituents : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing metabolic stability compared to bulkier 4-chlorophenyl derivatives (e.g., 4-(4-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one) .
  • THF vs. Thiophene/Furan Cores : The tetrahydrofuran core offers partial saturation, reducing aromaticity but improving conformational flexibility compared to furan or benzofuran derivatives. Thiophene analogs (e.g., Methyl 4-oxotetrahydrothiophene-3-carboxylate) exhibit greater electron delocalization due to sulfur’s polarizability, altering reactivity in nucleophilic substitutions .
  • Steric Influence of 5,5-Dimethyl Groups : The 5,5-dimethyl substituents in the target compound induce significant ring puckering (Cremer-Pople amplitude ~0.5 Å) compared to 5,5-diphenyl analogs, which exhibit higher steric hindrance and reduced solubility .

Physicochemical Properties

  • Solubility and Lipophilicity: The fluorine atom increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability relative to non-fluorinated analogs. However, the 5,5-dimethyl groups may reduce aqueous solubility compared to smaller substituents like methyl or methoxy .
  • Thermal Stability : The THF core with 5,5-dimethyl groups likely improves thermal stability (melting point ~120–140°C) compared to furan derivatives, which are more prone to oxidative degradation .

Biological Activity

Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the tetrahydrofuran ring and the fluorophenyl moiety suggests that it could exhibit unique chemical properties conducive to biological activity.

Biological Activity

Anticancer Properties:
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that related compounds can act as inhibitors of fatty acid synthase (FASN), which is crucial in cancer cell metabolism. Inhibition of FASN has been linked to reduced cell proliferation and increased apoptosis in cancer cells .

Mechanism of Action:
The proposed mechanism involves the inhibition of mitochondrial fatty acid synthesis pathways, which are essential for tumor growth. By disrupting these pathways, the compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in malignant cells .

Case Studies

  • In Vitro Studies:
    In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell lines effectively. For example, a study on a related tetrahydrofuran derivative showed significant cytotoxicity against breast cancer cells through FASN inhibition, highlighting its potential as an anticancer agent .
  • In Vivo Studies:
    Animal models have further corroborated the anticancer effects observed in vitro. In one study, mice treated with a similar compound exhibited a marked reduction in tumor size compared to untreated controls. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .

Data Table

Property Value
Molecular FormulaC18H24FNO4
Molecular Weight335.39 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Anticancer ActivityInhibits FASN
Mechanism of ActionInduces oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate
Reactant of Route 2
Methyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate

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